molecular formula C7H9ClN2S B2598030 5-Chloro-3-cyclopentyl-1,2,4-thiadiazole CAS No. 1485982-45-3

5-Chloro-3-cyclopentyl-1,2,4-thiadiazole

Cat. No.: B2598030
CAS No.: 1485982-45-3
M. Wt: 188.67
InChI Key: SINDNRPPDYMWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-cyclopentyl-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C7H9ClN2S and its molecular weight is 188.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

The 1,3,4-thiadiazole derivatives, including compounds similar to 5-Chloro-3-cyclopentyl-1,2,4-thiadiazole, have been studied for their corrosion inhibition properties. For instance, certain 1,3,4-thiadiazole compounds exhibit significant inhibition efficiency against mild steel corrosion in hydrochloric acid solutions. This application is critical for industries dealing with metallic infrastructure and machinery, where corrosion can lead to significant financial and operational losses. The effectiveness of these inhibitors is often correlated with their molecular structure, where quantum chemical parameters play a crucial role in predicting their performance (Bentiss et al., 2007).

Antimicrobial and Antifungal Activities

Thiadiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial and antifungal effects. These compounds have been synthesized and tested against various bacterial and fungal strains, showcasing their potential in combating infectious diseases. The structural diversity of thiadiazole compounds allows for targeted modifications to enhance their biological efficacy (Sah et al., 2014).

Anticancer Properties

Research into 1,3,4-thiadiazole compounds has also highlighted their potential in anticancer therapy. These compounds have been evaluated for their ability to inhibit cancer cell growth, demonstrating promising results in various in vitro and in vivo models. The diversity in the thiadiazole scaffold provides a versatile platform for developing novel anticancer agents, with the potential for customization to target specific types of cancer cells (Krishna et al., 2020).

Properties

IUPAC Name

5-chloro-3-cyclopentyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2S/c8-7-9-6(10-11-7)5-3-1-2-4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINDNRPPDYMWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NSC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485982-45-3
Record name 5-chloro-3-cyclopentyl-1,2,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.